molecular formula C11H12O2S B14640947 4-Methyl-3-(phenylsulfanyl)oxolan-2-one CAS No. 54145-05-0

4-Methyl-3-(phenylsulfanyl)oxolan-2-one

Katalognummer: B14640947
CAS-Nummer: 54145-05-0
Molekulargewicht: 208.28 g/mol
InChI-Schlüssel: XDGDTUMQGYHDBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds. The presence of a phenylthio group and a methyl group on the furan ring makes this compound unique and potentially interesting for various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3-phenylthio-4-methylbut-2-en-1-ol, under acidic or basic conditions. The reaction conditions typically involve the use of a strong acid like sulfuric acid or a base like sodium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one would likely involve a continuous flow process to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or a sulfide.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield a sulfoxide, while reduction with sodium borohydride would produce a thiol.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits any bioactive properties.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism by which 4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The phenylthio group may play a role in binding to these targets, while the furan ring could influence the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methyl-3-phenylthiofuran-2(3H)-one: Similar structure but lacks the dihydro component.

    4-methyl-3-phenylthio-2,5-dihydrofuran-2(3H)-one: Similar structure but with different saturation on the furan ring.

Uniqueness

4-methyl-3-phenylthio-4,5-dihydrofuran-2(3H)-one is unique due to the specific positioning of the phenylthio and methyl groups on the furan ring. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds.

Eigenschaften

CAS-Nummer

54145-05-0

Molekularformel

C11H12O2S

Molekulargewicht

208.28 g/mol

IUPAC-Name

4-methyl-3-phenylsulfanyloxolan-2-one

InChI

InChI=1S/C11H12O2S/c1-8-7-13-11(12)10(8)14-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI-Schlüssel

XDGDTUMQGYHDBK-UHFFFAOYSA-N

Kanonische SMILES

CC1COC(=O)C1SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.